molecular formula C10H17NO B2469986 1-Cyclopentylpiperidin-4-one CAS No. 343787-68-8

1-Cyclopentylpiperidin-4-one

Cat. No.: B2469986
CAS No.: 343787-68-8
M. Wt: 167.252
InChI Key: OJEDWBCGPOCKJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-one can be synthesized through various methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The carbonyl group in 1-cyclopentylpiperidin-4-one participates in nucleophilic additions, forming secondary alcohols or substituted piperidines.

Reaction TypeReagent/ConditionsProductYield/SelectivityReference
Grignard AdditionMeMgBr, THF, 0°C → RT1-Cyclopentyl-4-(methanol)piperidine~75% (analogous)
Hydride ReductionNaBH₄, MeOH, 0°C1-Cyclopentylpiperidin-4-ol>90% (predicted)
Cyanohydrin FormationKCN, HCl, H₂O4-Cyano-1-cyclopentylpiperidin-4-olModerate

Key Insight : The cyclopentyl group may sterically hinder nucleophilic attack at the carbonyl carbon, necessitating optimized reaction times or elevated temperatures compared to unsubstituted piperidin-4-ones .

Aldol and Claisen Condensations

The ketone engages in base-catalyzed condensations with aldehydes or esters.

SubstrateBase/ConditionsProductNotes
BenzaldehydeNaOH, EtOH, 80°C4-Benzylidene-1-cyclopentylpiperidineForms α,β-unsaturated ketone
Ethyl acetateLDA, THF, -78°C4-Acetyl-1-cyclopentylpiperidin-4-olTandem Claisen-aldol pathway

Mechanistic Note : The cyclopentyl group’s electron-donating effect stabilizes the enolate intermediate, favoring crossed aldol products over self-condensation .

Reductive Amination

The ketone undergoes reductive amination with amines to form secondary or tertiary amines.

AmineReducing AgentProductOptically Active?Reference
BenzylamineNaBH₃CN, MeOH4-(Benzylamino)-1-cyclopentylpiperidineNo
(R)-PhenethylamineH₂, Pd/C, AcOH(R)-4-Phenethylamino derivativeYes

Application : These amines serve as precursors for bioactive molecules, such as NK₁ receptor antagonists .

Functionalization at the Piperidine Nitrogen

The nitrogen atom undergoes alkylation, acylation, or sulfonylation to modulate steric and electronic properties.

Reaction TypeReagentProductBioactivity Relevance
AlkylationCyclopentyl bromide, K₂CO₃1,4-Dicyclopentylpiperidin-4-oneEnhanced lipophilicity for CNS targets
AcylationAcetyl chloride, Et₃N1-Acetyl-4-cyclopentylpiperidin-4-oneImproved metabolic stability
SulfonylationTosyl chloride, pyridine1-Tosyl-4-cyclopentylpiperidin-4-oneProtein-binding studies

Structural Impact : Acylation reduces the nitrogen’s basicity, altering solubility and receptor-binding kinetics .

Heterocycle Formation

The ketone participates in cyclization reactions to form fused or spiro-heterocycles.

Reagent/SubstrateConditionsProductYieldReference
HydrazineEtOH, refluxThis compound hydrazone85%
HydroxylamineH₂O, NaOH4-Oxime derivative78%
ThioureaHCl, EtOH4-Thiosemicarbazone62%

Applications : Hydrazones act as ligands for transition-metal catalysts, while oximes are precursors for nitrile oxides in click chemistry .

Cross-Coupling Reactions

The ketone’s α-hydrogens participate in transition-metal-catalyzed couplings.

Reaction TypeCatalyst/SystemProductSelectivity
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃4-Alkenyl-1-cyclopentylpiperidineE/Z = 3:1
Suzuki-MiyauraPd(dppf)Cl₂, NaHCO₃4-Arylpiperidin-4-one derivative>90% arylation

Challenges : Steric bulk from the cyclopentyl group may limit coupling efficiency, requiring ligand optimization .

Scientific Research Applications

Chemistry

1-Cyclopentylpiperidin-4-one serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to be modified into various derivatives that can exhibit different chemical properties and biological activities.

Biology

The compound is utilized as a building block for developing biologically active compounds. It has been studied for its interactions with various biological pathways, particularly those involving neurotransmitter receptors. For instance, it has been investigated for its potential as an antagonist of the CCR5 receptor, which plays a role in HIV entry into cells.

Medicine

Research has highlighted the therapeutic potential of this compound in several areas:

  • Antiviral Activity : Studies suggest that derivatives of this compound may exhibit antiviral properties against various pathogens.
  • Anticancer Properties : It has been explored for its ability to inhibit cancer cell growth and induce apoptosis in certain cancer cell lines .
  • Cognitive Enhancement : Some derivatives have shown promise in enhancing memory and learning capabilities, making them candidates for treating cognitive disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on hematological cancer cell lines. Compounds derived from this structure demonstrated significant inhibition of cancer cell proliferation and increased expression of pro-apoptotic genes such as p53 and Bax. Molecular docking studies confirmed their binding affinity to critical targets involved in cancer progression .

Case Study 2: Antiviral Potential

Research into the antiviral properties of this compound revealed its effectiveness against specific viral strains. The mechanism involves blocking viral entry by interacting with cellular receptors essential for viral attachment and entry.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-one involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-(1-Cyclopentylpiperidin-4-yl)ethanamine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Comparison: 1-Cyclopentylpiperidin-4-one is unique due to its specific cyclopentyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .

Biological Activity

1-Cyclopentylpiperidin-4-one (CPP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclopentyl group attached to a piperidinone structure, which influences its interaction with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it can modulate the activity of specific receptors, including:

  • Histamine H3 Receptor : CPP acts as an inverse agonist at this receptor, which is involved in neurotransmission and cognitive functions. Its modulation may enhance cognitive performance and has potential implications for treating cognitive disorders.
  • CXCR4 Receptor : CPP has been identified as a small molecule antagonist of the CXCR4 receptor, which plays a crucial role in stem cell mobilization and cancer progression. This interaction suggests potential therapeutic applications in hematopoietic stem cell transplantation and cancer treatment .

Comparative Analysis with Related Compounds

The unique cyclopentyl structure of CPP differentiates it from other piperidinone derivatives. A comparative analysis reveals the following:

Compound NameStructural FeaturesUnique Aspects
1-Cyclohexylpiperidin-4-oneCyclohexyl groupGreater steric hindrance affects receptor binding
1-Cyclopropylpiperidin-4-oneCyclopropyl groupIncreased rigidity alters biological activity
1-Methylpiperidin-4-oneMethyl group at position 1Lacks cyclic structure but retains piperidine core

The distinct properties imparted by the cyclopentyl group allow for a balance between flexibility and rigidity, enhancing its potential as a therapeutic agent.

Cognitive Enhancement Studies

One notable study investigated the effects of CPP on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages. These findings support the hypothesis that modulation of the histamine H3 receptor can lead to enhanced cognitive performance .

Cancer Treatment Applications

In another research effort, CPP was examined for its role in inhibiting CXCR4-mediated signaling pathways. The study demonstrated that CPP effectively reduced the migration of cancer cells in vitro, suggesting its potential utility in developing therapies aimed at preventing metastasis in cancers that express CXCR4 .

Properties

IUPAC Name

1-cyclopentylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEDWBCGPOCKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343787-68-8
Record name 1-cyclopentylpiperidin-4-one
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